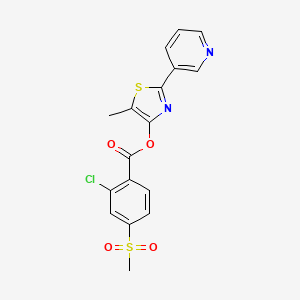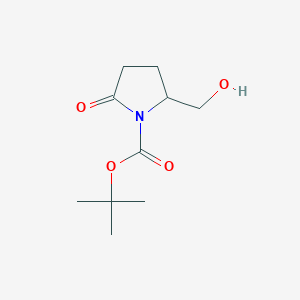
2-(2,4-dichlorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(2,4-dichlorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, also known as DPA, is a synthetic compound that has been used in scientific research for its potential therapeutic properties.
Scientific Research Applications
Crystallography and Structural Analysis
Crystal structures of C,N-disubstituted acetamides, including derivatives similar to 2-(2,4-dichlorophenoxy)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide, have been studied to understand their molecular interactions, such as hydrogen bonds and π(arene) interactions (Narayana et al., 2016).
Nonlinear Optical Properties
The nonlinear optical properties of organic crystals, including those with structures similar to the compound , have been explored. These properties suggest potential applications in photonic devices like optical switches and modulators (Castro et al., 2017).
Coordination Complexes
Research on pyrazole-acetamide derivatives has led to the synthesis of novel Co(II) and Cu(II) coordination complexes. These studies focus on the effects of hydrogen bonding on the self-assembly process and their antioxidant activity (Chkirate et al., 2019).
Synthesis and Biological Evaluation
Synthesis and biological evaluations of derivatives, including design and synthesis of compounds with potential DPPH scavenging, analgesic, and anti-inflammatory activities, have been explored. These activities highlight the compound's relevance in pharmaceutical research (Nayak et al., 2014).
Synthesis of New Derivatives
The synthesis of new heterocyclic compounds incorporating antipyrine moiety, which is expected to exhibit high biological activity, has been reported. This research contributes to the development of antimicrobial agents (Aly et al., 2011).
Environmental Impact and Toxicology
Investigations into the environmental impact and toxicology of related compounds, such as chlorophenoxy herbicides, have been conducted to understand their potential carcinogenic outcomes and mechanisms of action in the environment (Stackelberg, 2013).
properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-11-3-4-14(12(19)8-11)24-10-16(23)22-9-13-17(21-6-5-20-13)15-2-1-7-25-15/h1-8H,9-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GELLGKKRRWVZLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC=CN=C2CNC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylamino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B2845298.png)



![3-[(2,5-Dioxopyrrolidin-1-yl)methyl]-N-(2-ethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2845306.png)
![2-[(2,4-Dichlorophenyl)methylsulfanyl]-5-[(2,4-diphenyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazole](/img/structure/B2845307.png)
![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2845308.png)
![N-[2-(4-methoxyphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2,2-diphenylacetamide](/img/structure/B2845309.png)




